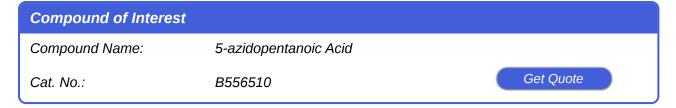


Key characteristics of 5-azidopentanoic acid as a chemical linker

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 5-Azidopentanoic Acid as a Chemical Linker

Introduction

5-Azidopentanoic acid, also known as 5-azidovaleric acid, is a heterobifunctional chemical linker that has become an indispensable tool in the fields of bioconjugation, drug development, and materials science. Its structure features two key functional groups: a terminal azide (-N₃) and a carboxylic acid (-COOH), separated by a flexible five-carbon aliphatic chain. This arrangement allows for the sequential and orthogonal conjugation of two different molecules.

The carboxylic acid moiety can be readily activated to form stable amide bonds with primary amines, commonly found in proteins and peptides. The azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[1][2][3] This dual reactivity, combined with the linker's stability, makes 5-azidopentanoic acid a cornerstone reagent for constructing complex molecular architectures, from antibody-drug conjugates (ADCs) to functionalized surfaces and polymers.[1][4]

Core Physicochemical and Handling Properties

The utility of **5-azidopentanoic acid** is underpinned by its distinct chemical and physical properties. All quantitative data is summarized for clear comparison.



Property	Data	Citations
IUPAC Name	5-Azidopentanoic acid	[3]
Synonyms	5-Azidovaleric acid	[1][3]
CAS Number	79583-98-5	[1][3][5]
Molecular Formula	C ₅ H ₉ N ₃ O ₂	[1][5][6]
Molecular Weight	143.14 - 143.15 g/mol	[1][5][6]
Appearance	Colorless to pale yellow liquid, neat oil, or white crystalline solid.[1][7][8]	[1][7][8]
Purity	≥95-98%	[1][3]
Solubility	Soluble in: DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml).[2]	[2]
Moderately Soluble in: PBS (pH 7.2) (10 mg/ml).[2]	[2]	
Slightly Soluble in: Water.[7]	[7]	_
Storage Conditions	Store at ≤ -4°C to < -15°C, protected from light and heat. [1][6][7]	[1][6][7]
Safety Information	Hazard: Explosive potential, self-reactive, carcinogenicity category 1B.[4][7]	[4][7]
Precautions: Avoid heat, light, and flammable materials. Use in a well-ventilated area with appropriate PPE (gloves, goggles).[4][7]	[4][7]	

Key Functional Groups and Reaction Mechanisms



The power of **5-azidopentanoic acid** lies in the orthogonal reactivity of its two functional ends, allowing for controlled, stepwise conjugations.

The Carboxylic Acid: Amine-Reactive Handle

The carboxylic acid group provides a robust method for coupling the linker to biomolecules containing primary amines, such as the lysine residues on the surface of proteins or antibodies. This reaction does not proceed spontaneously but requires activation, typically through the formation of an active ester. The most common method is the use of carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS.

- Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
- Stabilization: This intermediate can react directly with an amine but is prone to hydrolysis.
 NHS is added to react with the intermediate, forming a more stable NHS ester.
- Conjugation: The NHS ester readily reacts with a primary amine at physiological to slightly alkaline pH (7.2-8.5) to form a stable and permanent amide bond, releasing NHS as a byproduct.

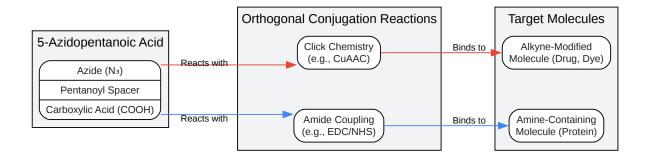
The Azide Group: Bioorthogonal "Click" Chemistry Handle

The azide group is the bioorthogonal component of the linker. It is exceptionally stable in biological systems and does not react with native functional groups found in biomolecules. Its primary role is to participate in cycloaddition reactions, most famously the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9]

- Mechanism: In the presence of a Cu(I) catalyst (often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent like sodium ascorbate), the azide group and a terminal alkyne undergo a [3+2] cycloaddition reaction.
- Result: This reaction forms a highly stable, five-membered 1,4-disubstituted triazole ring that
 covalently links the two molecules. The reaction is rapid, specific, and high-yielding, even in
 complex biological mixtures.



The logical relationship between these functionalities is visualized below.



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Caption: Orthogonal reactivity of **5-azidopentanoic acid**.

Experimental Protocols

The following are detailed, generalized protocols for a two-step conjugation workflow using **5-azidopentanoic acid** to link a drug molecule to an antibody.

Protocol 1: Antibody Modification with 5-Azidopentanoic Acid (Amine Coupling)

Objective: To conjugate **5-azidopentanoic acid** to an antibody via its surface lysine residues, introducing azide handles for subsequent "clicking."

Materials:

- Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
- 5-Azidopentanoic Acid.
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
- N-hydroxysulfosuccinimide (Sulfo-NHS).



- Activation/Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
- Quenching Buffer: 1 M Tris-HCl, pH 8.5.
- Purification: Desalting column (e.g., Zeba™ Spin) or dialysis cassette (10K MWCO).
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Methodology:

- Reagent Preparation:
 - Equilibrate the antibody to room temperature. If necessary, exchange it into the Activation/Reaction Buffer using a desalting column. Adjust protein concentration to 2-5 mg/mL.
 - Prepare a 100 mM stock solution of 5-azidopentanoic acid in anhydrous DMF or DMSO.
 - Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in the Activation/Reaction Buffer or water.
- Carboxylic Acid Activation & Conjugation:
 - In a microcentrifuge tube, combine the 5-azidopentanoic acid stock solution with the EDC and Sulfo-NHS solutions at a 1:1:1 molar ratio. For a typical reaction, use a 20-50 fold molar excess of these reagents over the antibody.
 - Incubate at room temperature for 15 minutes to generate the Sulfo-NHS ester.
 - Add the activated linker solution to the antibody solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Reaction Quenching:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.



- Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
- Purification:
 - Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).
 - Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.
- Characterization:
 - Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by reacting a known quantity with a fluorescent alkyne and measuring absorbance.

Protocol 2: "Click" Conjugation of an Alkyne-Drug to the Azide-Modified Antibody (CuAAC)

Objective: To attach an alkyne-functionalized payload (e.g., a cytotoxic drug) to the azide-modified antibody prepared in Protocol 1.

Materials:

- Azide-modified antibody (from Protocol 1) in a copper-compatible buffer (e.g., PBS, pH 7.4).
- Alkyne-functionalized drug/payload.
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
- Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared).
- Copper Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DMSO/water).
- Purification: Size-exclusion chromatography (SEC) or a desalting column.

Methodology:



• Reagent Preparation:

- Prepare a stock solution of the alkyne-drug in DMSO or a suitable solvent.
- Prepare the Sodium Ascorbate solution immediately before use to prevent oxidation.

Click Reaction Setup:

- In a microcentrifuge tube, add the azide-modified antibody.
- Add the alkyne-drug to the antibody solution. A 5-10 fold molar excess of the drug over the number of azide groups is typical.
- Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio and let them complex for 1-2 minutes.
- Add the copper/ligand complex to the antibody/drug mixture. A final copper concentration
 of 0.5-1 mM is common.
- Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.

Incubation:

 Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

Purification:

 Remove the catalyst, excess drug, and other small molecules using size-exclusion chromatography (SEC) for high-purity applications like ADCs. For simpler conjugates, a desalting column may be sufficient.

Characterization:

Analyze the final antibody-drug conjugate (ADC) using techniques like Hydrophobic
 Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR)



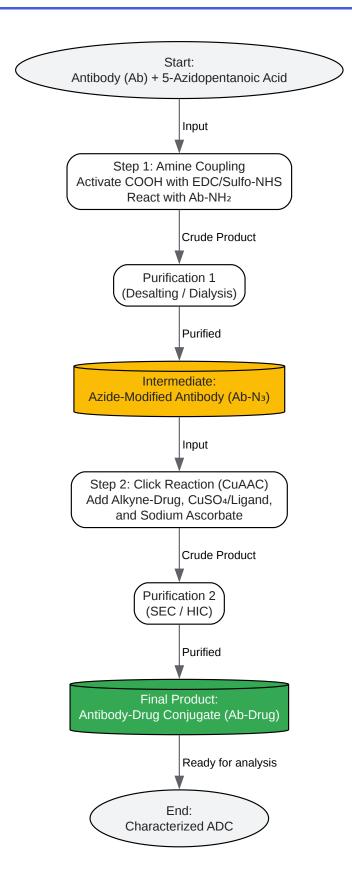
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distribution, SEC to confirm purity and aggregation, and mass spectrometry to confirm the final product mass.

The workflow for these protocols is illustrated below.





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Caption: A two-step workflow for creating an antibody-drug conjugate.



Application in Targeted Drug Delivery

A primary application of **5-azidopentanoic acid** is in the construction of Antibody-Drug Conjugates (ADCs).[10] The linker plays a critical role in tethering a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen on cancer cells.

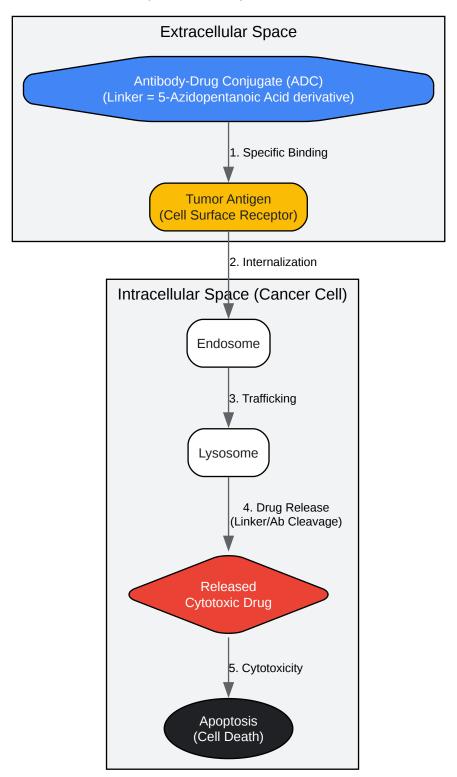
The process, enabled by the linker, is as follows:

- Targeting: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to its specific antigen on the surface of a cancer cell.
- Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex, typically via endocytosis.
- Drug Release: Inside the cell, the complex is trafficked to lysosomes, where the acidic environment and enzymes degrade the antibody and/or a cleavable linker, releasing the active cytotoxic drug.
- Cell Death: The released drug then exerts its cell-killing effect, leading to apoptosis of the cancer cell.

This targeted approach increases the therapeutic window of the drug by delivering it directly to cancer cells, minimizing exposure and damage to healthy tissues.



Conceptual Pathway for ADC Action



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Caption: Targeted drug delivery mechanism using an ADC.



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- To cite this document: BenchChem. [Key characteristics of 5-azidopentanoic acid as a chemical linker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556510#key-characteristics-of-5-azidopentanoic-acid-as-a-chemical-linker]

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